ML RR-S2 CDA ammonium salt

Descripción general

Descripción

Métodos De Preparación

La síntesis de MIW815 (sal de amonio) implica la creación de un análogo bisfosfotioato del di-AMP cíclico. La sustitución de los átomos de oxígeno no puenteados en el puente de fosfato internucleótido por átomos de azufre hace que MIW815 sea menos susceptible a la hidrólisis enzimática . Los métodos de producción industrial para este compuesto suelen implicar el uso de formulaciones liposomales catiónicas para mejorar su estabilidad y eficacia de entrega .

Análisis De Reacciones Químicas

Biological Activity and Mechanism of Action

ML RR-S2 CDA ammonium salt acts primarily as an immune modulator by activating the STING pathway, which leads to the production of type I interferons and pro-inflammatory cytokines. The compound has been shown to induce:

-

IFN-β Expression: In murine bone marrow macrophages, ML RR-S2 CDA significantly increases the expression of IFN-β, TNF-α, IL-6, and MCP-1, demonstrating its potent immunostimulatory effects .

-

Tumor Regression: In vivo studies using mouse xenograft models have indicated that ML RR-S2 CDA can initiate tumor regression and inhibit tumor growth upon reimplantation of tumor cells, suggesting its potential utility in cancer immunotherapy .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds known for their STING activation capabilities.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| ADU-S100 | Stronger STING activation than its enantiomer | |

| 2'3'-c-di-AM(PS)₂ (Rp,Rp) | Another STING agonist with distinct profiles | |

| MIW815 | Synonym for ADU-S100; similar biological activity |

This table highlights how this compound serves as a less potent STING activator compared to ADU-S100, allowing researchers to study varying degrees of immune activation without overwhelming responses typical of stronger agonists .

Aplicaciones Científicas De Investigación

MIW815 (sal de amonio) se ha estudiado ampliamente por su potencial en la inmunoterapia contra el cáncer. Ha demostrado ser prometedor en la mejora de la eficacia de los inhibidores de los puntos de control inmunitarios mediante la amplificación de la inmunogenicidad tumoral . Los ensayos clínicos han demostrado que MIW815 puede inducir la activación inmunitaria sistémica, lo que lo convierte en un valioso candidato para terapias combinadas con otros agentes inmunoterapéuticos .

Mecanismo De Acción

El mecanismo de acción de MIW815 (sal de amonio) implica la activación de la vía STING. Al unirse al receptor STING, el compuesto desencadena una cascada de respuestas inmunitarias, lo que lleva a la producción de interferones tipo I y otras citocinas . Esta activación mejora la capacidad del cuerpo para reconocer y atacar las células cancerosas. La resistencia del compuesto a la degradación enzimática garantiza aún más su actividad prolongada dentro del cuerpo .

Comparación Con Compuestos Similares

MIW815 (sal de amonio) es único en su diseño como análogo bisfosfotioato del di-AMP cíclico. Compuestos similares incluyen otros agonistas de STING como el GMP-AMP cíclico (cGAMP) y otros dinucleótidos cíclicos sintéticos . La resistencia de MIW815 a la hidrólisis enzimática y su capacidad para activar todos los receptores STING humanos y de ratón conocidos lo convierten en un candidato distintivo y potente para la inmunoterapia contra el cáncer .

Actividad Biológica

ML RR-S2 CDA ammonium salt is a synthetic cyclic dinucleotide that has garnered significant attention for its biological activity, particularly as a potent agonist of the stimulator of interferon genes (STING) pathway. This compound is characterized by its unique structure, which includes non-canonical 2'5'-phosphodiester bonds, enhancing its efficacy in immune modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

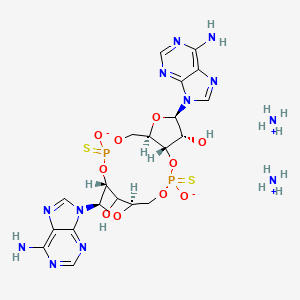

The molecular formula of this compound is C20H30N12O10P2S2. Its mechanism of action primarily involves the activation of the STING pathway, which plays a crucial role in the innate immune response. When ML RR-S2 CDA binds to STING, it triggers a cascade of signaling events that lead to the production of type I interferons (IFNs) and various pro-inflammatory cytokines.

Key Mechanisms:

- Agonistic Activity: ML RR-S2 CDA acts as an agonist for STING, mimicking natural ligands and enhancing immune responses.

- Cytokine Production: It induces significant expression of IFN-β, TNF-α, IL-6, and MCP-1 in murine bone marrow-derived macrophages (BMM) and human monocytes.

- Enhanced Binding Affinity: The mixed linkages in its structure improve thermal stability and binding affinity to human STING compared to unmodified cyclic dinucleotides .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Tumor Regression Studies:

In vivo studies have demonstrated that ML RR-S2 CDA significantly inhibits tumor growth. In models such as B16 melanoma and CT26 colon cancer, treatment with ML RR-S2 CDA resulted in substantial tumor regression and prevention of tumor reimplantation . -

Cytokine Response in Immune Cells:

Research indicates that ML RR-S2 CDA effectively activates immune cells, leading to increased cytokine production. For instance, murine BMM treated with ML RR-S2 CDA exhibited elevated levels of IFN-α and other inflammatory markers compared to controls . -

Comparative Efficacy:

When compared with other cyclic dinucleotides like cGAMP, ML RR-S2 CDA demonstrated superior efficacy in stimulating STING-mediated pathways. This was evidenced by higher levels of IFN production and enhanced immune activation profiles .

Propiedades

IUPAC Name |

diazanium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYXAGGQHVUTHM-LJFXOJISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)[O-])O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N12O10P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.